Imidazo[1,2-A]pyrimidine-7-carbaldehyde
Overview
Description
Imidazo[1,2-A]pyrimidine-7-carbaldehyde is a useful research compound. Its molecular formula is C7H5N3O and its molecular weight is 147.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Methods
Multicomponent Synthesis of Pyran Analogs : An efficient multicomponent synthesis protocol has been developed for creating novel imidazo[1,2-a]pyrimidine-based pyran analogs, which are of potential biological significance (Güngör, 2020).
Water-Mediated Hydroamination and Silver-Catalyzed Aminooxygenation : This method involves aqueous synthesis of methylimidazo[1,2-a]pyridines and related compounds, demonstrating the versatility of imidazo[1,2-a]pyrimidines in chemical synthesis (Mohan, Rao, & Adimurthy, 2013).
Microwave-Assisted, One-Pot Synthesis of Imidazole Derivatives : A novel series of imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives were synthesized via a microwave-assisted method, showcasing the efficient and environmentally friendly synthesis approaches (Güngör, 2021).
Biological and Pharmacological Studies
Anti-corrosion Activity : Imidazo[1,2-a]pyrimidine derivatives have been investigated for their anti-corrosion properties in various heterocyclic compounds (Rehan, Al Lami, & Khudhair, 2021).
Antimicrobial Activity : Some derivatives of imidazo[1,2-a]pyrimidine, such as 5-n-Octylaminoimidazo[1,2-a]pyrimidine, have exhibited notable antimicrobial activities against various microorganisms (Gr, Matthews, & Robins, 1975).
Pharmacological Screening of Derivatives : A range of imidazo[1,2-a]pyrimidine derivatives of pyrazole were synthesized and evaluated for their antimicrobial, antituberculosis, and antimalarial activities, with several compounds showing significant inhibitory actions (Prasad, Kalola, & Patel, 2018).
Mechanism of Action
Target of Action
Imidazo[1,2-A]pyrimidine-7-carbaldehyde and its derivatives have been identified as potential covalent anticancer agents . The primary target of these compounds is the KRAS G12C protein, a common mutation in various types of cancer . This protein plays a crucial role in cell signaling pathways that control cell growth and differentiation .
Mode of Action
The compound interacts with its target through a covalent bond, a strong type of chemical bond where atoms share electron pairs . This interaction leads to changes in the target protein’s structure and function, disrupting its role in cell signaling pathways .
Biochemical Pathways
The compound’s interaction with the KRAS G12C protein affects various biochemical pathways involved in cell growth and differentiation . By inhibiting the function of this protein, the compound can disrupt these pathways and prevent the uncontrolled cell growth characteristic of cancer .
Pharmacokinetics
Similar compounds have been shown to have favorable adme (absorption, distribution, metabolism, and excretion) properties . These properties impact the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The result of the compound’s action is a potential reduction in cancer cell growth . Preliminary bio-evaluation screening has identified certain derivatives of this compound as potent anticancer agents for KRAS G12C-mutated cells . These results suggest that the compound could be a promising lead for the treatment of intractable cancers .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Additionally, the compound’s efficacy can be affected by factors such as the presence of other molecules in the cellular environment and the specific characteristics of the cancer cells it targets .
Properties
IUPAC Name |
imidazo[1,2-a]pyrimidine-7-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-5-6-1-3-10-4-2-8-7(10)9-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWRGSYRDSGFHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2N=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40592398 | |
Record name | Imidazo[1,2-a]pyrimidine-7-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40592398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
375857-80-0 | |
Record name | Imidazo[1,2-a]pyrimidine-7-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40592398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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